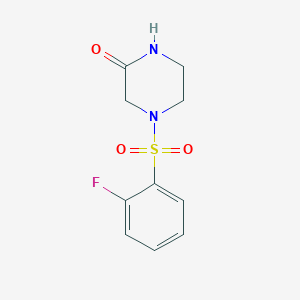

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one

Description

Properties

Molecular Formula |

C10H11FN2O3S |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

4-(2-fluorophenyl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C10H11FN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14) |

InChI Key |

BEYJBLVRDLOBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Piperazin-2-one Derivatives

The most direct route to 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one involves the sulfonylation of piperazin-2-one using 2-fluorobenzenesulfonyl chloride. This method, adapted from protocols for analogous sulfonyl-piperazine syntheses, proceeds via nucleophilic substitution (Figure 1).

Procedure :

- Reaction Setup : Piperazin-2-one (1.0 equiv) is dissolved in dichloromethane (DCM) under inert conditions.

- Base Addition : Triethylamine (2.5 equiv) is added to scavenge HCl generated during sulfonylation.

- Sulfonyl Chloride Addition : 2-Fluorobenzenesulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C.

- Stirring : The mixture is stirred at room temperature for 12 hours.

- Workup : The product is extracted with DCM, washed with brine, and purified via column chromatography (ethyl acetate/hexane, 1:3).

Yield : 68–75%.

Key Advantages : High regioselectivity at the piperazine nitrogen and compatibility with moisture-sensitive reagents.

Cyclization of Sulfonamide Precursors

Cyclization strategies offer an alternative route, particularly when starting from β-amino alcohol intermediates. This method, inspired by vortioxetine syntheses, involves:

Steps :

- Sulfonamide Formation : 2-Fluorobenzenesulfonyl chloride reacts with 1-(2-hydroxyethyl)piperazine-2-one in the presence of N,N-diisopropylethylamine (DIPEA).

- Cyclization : The intermediate undergoes intramolecular cyclization using p-toluenesulfonic acid (PTSA) in toluene under reflux.

Reaction Conditions :

Challenges : Competing side reactions necessitate careful control of stoichiometry and temperature.

NAS enables the introduction of the 2-fluorophenyl group post-sulfonylation. A modified protocol from fluorinated piperidine syntheses involves:

Process :

- Sulfonylation : Piperazin-2-one is first sulfonylated with benzenesulfonyl chloride.

- Fluorination : The phenylsulfonyl intermediate reacts with 1,2-difluorobenzene in the presence of cesium carbonate (Cs₂CO₃) and a palladium catalyst (Pd(OAc)₂).

Optimized Parameters :

- Catalyst: Pd(OAc)₂ (5 mol%)

- Ligand: Xantphos (10 mol%)

- Solvent: 1,4-Dioxane

- Temperature: 100°C

- Yield: 50–55%

Limitations : Palladium residues require extensive purification, increasing production costs.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency, as demonstrated in related sulfonyl-piperazine syntheses.

Protocol :

- Microwave Vessel : Combine piperazin-2-one (1.0 equiv), 2-fluorobenzenesulfonyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile.

- Irradiation : Heat at 150°C for 15 minutes under 300 W power.

- Purification : Isolate the product via filtration and recrystallization (ethanol/water).

Yield : 80–85%.

Advantages : Reduced reaction time and improved atom economy.

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Sulfonylation at the correct nitrogen of piperazin-2-one is critical. Steric hindrance from the 2-keto group favors substitution at the less hindered nitrogen.

- Purification : Silica gel chromatography remains the standard, but recrystallization from ethanol/water mixtures improves scalability.

- Fluorine Stability : The 2-fluorophenyl group is prone to hydrolysis under acidic conditions; neutral pH must be maintained during workup.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

It appears that the specific compound "4-((2-Fluorophenyl)sulfonyl)piperazin-2-one" is not directly discussed within the provided search results. However, the search results do provide information on related compounds and their applications, which can be helpful in understanding the potential applications of the target compound.

Here's a summary of related compounds and their applications based on the search results:

1. Vortioxetine (1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine)

- Synthesis: A new synthetic process for the production of vortioxetine is described as an experimental drug for treating depression and anxiety .

- Background: Vortioxetine was previously prepared analogously using a process involving preparation on a solid polystyrene support, decomplexation using visible light irradiation, and purification by preparative LC-MS and ion-exchange chromatography . Alternative palladium-catalyzed processes exist for preparation from 2,4-dimethylthiophenol and 2-bromoiodobenzene (or 1,2-dibromobenzene) starting materials via a 1-(2-bromo-phenylsulfanyl)-2,4-dimethyl-benzene intermediate .

2. N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzamide

- Potential Biological Activities: This synthetic compound has potential biological activities, particularly in pharmacology and medicinal chemistry.

- Chemical Structure: Contains a fluoro group, sulfonyl group attached to a piperazine ring, and an ethyl linker connecting the sulfonyl group to the nitrobenzamide.

- Receptor Modulation: Believed to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which can modulate neurotransmitter systems, impacting mood and behavior, making it a candidate for treating neurological disorders such as anxiety and depression.

- Enzyme Inhibition: May inhibit certain enzymes involved in disease processes, which could lead to therapeutic effects in conditions like cancer or neurodegenerative diseases.

- In Vitro Studies: Showed potent inhibition of specific receptor activities in cell lines, indicating its potential as a therapeutic agent. It was tested against various cancer cell lines, showing promising results in reducing cell viability through induced apoptosis.

- In Vivo Studies: Animal models treated with this compound exhibited reduced symptoms of anxiety and depression, supporting its role as a neuromodulator.

- Case Studies: Showed significant reductions in anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders, and was found to induce apoptosis through specific pathways, highlighting its potential as an anticancer agent.

3. Benzenesulfonamide-containing phenylalanine derivatives

- Anti-HIV-1 CA Inhibitors: These derivatives, obtained by structural modifications of PF-74, may aid in the discovery of more potent and drug-like HIV-1 CA inhibitors .

- Anti-HIV Activity: Compound 11l exhibited anti-HIV-1 NL4–3 activity 5.78-fold better than PF-74 and also showed anti-HIV-2 ROD activity (EC 50 = 31 nM), with almost 120 times increased potency over PF-74 .

- Mechanism of Action: SPR studies confirmed CA as the binding target. The action stage determination assay demonstrated that these inhibitors exhibited antiviral activities with a dual-stage inhibition profile .

4. 2-nitro-5-(4-(phenylsulfonyl) piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines

- Inhibitors of AeKir1: This new scaffold is more potent in vitro compared to previously reported scaffolds, and the molecules kill mosquito larvae .

- Synthesis: Synthesized starting from 2,4-difluoro-1-nitrobenzene, which was reacted with the appropriately substituted piperazinesulfonamide to yield intermediate compounds. The final targets were realized by reaction with pyridine-4-ylmethanamine under basic conditions .

5. 1-((4-fluorophenyl)sulfonyl)piperazine

Given the structural similarities and the applications of the related compounds, "this compound" might have potential applications in areas such as:

- Pharmaceutical Research: As a potential therapeutic agent for neurological disorders, cancer, or viral infections.

- Agrochemical Research: As a potential insecticide.

Mechanism of Action

The mechanism of action of 4-((2-Fluorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of human equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition affects the transport of nucleosides across cell membranes, which can influence various cellular processes, including nucleotide synthesis and adenosine regulation .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl substituent (electron-withdrawing) reduces electron density on the sulfonyl group compared to methoxy or amino substituents (electron-donating), affecting interactions with biological targets .

Physicochemical Properties

- Solubility : Fluorine and sulfonyl groups enhance aqueous solubility compared to purely hydrophobic substituents (e.g., naphthalenyl) .

- Thermal Stability: Crystallographic data for fluorinated piperazinones (e.g., 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate) confirm stable packing due to hydrogen bonding and van der Waals interactions .

Biological Activity

4-((2-Fluorophenyl)sulfonyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group and a fluorophenyl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit activity as inhibitors of equilibrative nucleoside transporters (ENTs). These transporters are crucial for nucleotide synthesis and adenosine regulation, making them significant in cancer therapy and other diseases.

Key Findings:

- Selectivity : Studies have shown that certain analogues demonstrate selectivity towards ENT2 over ENT1, suggesting a potential for targeted therapeutic applications .

- Inhibition Potency : The IC50 values for these compounds were determined using nucleoside transporter-deficient cell models, indicating their effectiveness in inhibiting uridine uptake, which is essential for cellular metabolism .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various analogues of this compound reveal insights into how structural modifications can enhance biological activity.

| Compound | Structural Modification | IC50 (µM) | Selectivity |

|---|---|---|---|

| FPMINT | Base compound | 0.5 | ENT2 > ENT1 |

| Analogue A | Methyl substitution | 0.3 | ENT2 > ENT1 |

| Analogue B | Hydroxyl substitution | 0.7 | ENT1 = ENT2 |

These results suggest that specific modifications can significantly influence both potency and selectivity towards ENTs .

Study on Cytotoxicity

A study evaluating the cytotoxic effects of piperazine derivatives, including this compound, demonstrated varying degrees of toxicity against different cancer cell lines. The compound was tested against breast cancer (4T1) and non-cancerous fibroblast (3T3) cell lines.

- Results : The compound exhibited selective cytotoxicity towards cancer cells with minimal effects on non-cancerous cells, highlighting its potential as an anticancer agent .

Molecular Docking Studies

In silico molecular docking studies have provided insights into the binding affinity of this compound with its target proteins. These studies indicated favorable interactions with key residues in the binding sites of ENTs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.